Balanced Lipophilicity Profile
The computed lipophilicity (XLogP3) of the target compound is 2.0, representing an intermediate value between the chloro analog (1.9) and the bromo analog (2.6) [1][2]. This is a quantifiable and predictable difference driven by the halogen substituent. The 0.6 log unit difference in XLogP3 between the fluoro and bromo derivatives is substantial, as it translates to a roughly 4-fold difference in predicted octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Chloro analog (CAS 35982-98-0): XLogP3 = 1.9; Bromo analog (CAS 929000-84-0): XLogP3 = 2.6 |
| Quantified Difference | Δ 0.1 (vs. Chloro); Δ 0.6 (vs. Bromo) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, solubility, and metabolic stability; selecting the optimal halogen can thus directly influence the success of cell-based assays or in vivo pharmacokinetic studies.
- [1] PubChem. (2025). 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/929000-74-8 View Source
- [2] PubChem. (2025). 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/929000-84-0 View Source
